N-(5-cyclohexyl-1,3-thiazol-2-yl)-3-(dimethylsulfamoyl)propanamide
Description
N-(5-cyclohexyl-1,3-thiazol-2-yl)-3-(dimethylsulfamoyl)propanamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a cyclohexyl group attached to a thiazole ring, which is further connected to a propanamide moiety with a dimethylsulfamoyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(5-cyclohexyl-1,3-thiazol-2-yl)-3-(dimethylsulfamoyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3S2/c1-17(2)22(19,20)9-8-13(18)16-14-15-10-12(21-14)11-6-4-3-5-7-11/h10-11H,3-9H2,1-2H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMOYDSLUWPFVDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)CCC(=O)NC1=NC=C(S1)C2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-cyclohexyl-1,3-thiazol-2-yl)-3-(dimethylsulfamoyl)propanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of a β-keto ester with a thiourea derivative under acidic conditions.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction, where cyclohexyl chloride reacts with the thiazole ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Propanamide Moiety: The propanamide moiety can be attached through an amidation reaction, where the thiazole derivative reacts with 3-bromopropanoic acid in the presence of a base such as triethylamine.
Introduction of the Dimethylsulfamoyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques such as recrystallization and chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(5-cyclohexyl-1,3-thiazol-2-yl)-3-(dimethylsulfamoyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the dimethylsulfamoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Thiazole derivatives with different substituents.
Scientific Research Applications
N-(5-cyclohexyl-1,3-thiazol-2-yl)-3-(dimethylsulfamoyl)propanamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, such as polymers and nanomaterials, with specific properties.
Biological Research: The compound can be used as a probe to study biological processes and molecular interactions, particularly those involving thiazole derivatives.
Industrial Applications: The compound may find use in the development of new chemical processes and products, such as catalysts, coatings, and adhesives.
Mechanism of Action
The mechanism of action of N-(5-cyclohexyl-1,3-thiazol-2-yl)-3-(dimethylsulfamoyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
N-(5-cyclohexyl-1,3-thiazol-2-yl)-3-(dimethylsulfamoyl)propanamide can be compared with other similar compounds, such as:
N-(5-phenyl-1,3-thiazol-2-yl)-3-(dimethylsulfamoyl)propanamide: This compound has a phenyl group instead of a cyclohexyl group, which may result in different biological activity and properties.
N-(5-cyclohexyl-1,3-thiazol-2-yl)-3-(methylsulfamoyl)propanamide: This compound has a methylsulfamoyl group instead of a dimethylsulfamoyl group, which may affect its reactivity and interactions with molecular targets.
N-(5-cyclohexyl-1,3-thiazol-2-yl)-3-(dimethylsulfamoyl)butanamide: This compound has a butanamide moiety instead of a propanamide moiety, which may influence its chemical and physical properties.
The uniqueness of this compound lies in its specific combination of structural features, which can result in distinct biological activity and applications compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
